N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a complex organic compound with a molecular formula of C13H18N2O4S. It is known for its unique structure, which includes a tetrahydrofuran ring, a triazine ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran-2-ylmethyl intermediate, followed by its reaction with a triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- N-(4-((PYRIDIN-2-YLMETHYL)-SULFAMOYL)-PHENYL)-ACETAMIDE
Uniqueness
N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is unique due to its combination of a tetrahydrofuran ring, a triazine ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4-{[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H20N6O3S. It features a tetrahydrofuran moiety linked to a triazine ring, which is known for its diverse biological activities. The sulfamoyl group contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In a study comparing various triazine derivatives, it was found that compounds with similar structural motifs showed broad-spectrum antibacterial activity against several strains of bacteria. For instance, compounds containing the sulfamoyl group were effective against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics like rifampicin .
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial |
Reference Compound (Rifampicin) | 50 | Antibacterial |
Antiviral Activity
Compounds similar to this compound have been evaluated for antiviral activity. The presence of the triazine moiety has been linked to inhibition of viral replication in vitro. Studies have shown that modifications in the phenyl and sulfamoyl groups can enhance antiviral efficacy against specific viral strains .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in microbial cells. For instance:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to mimic substrates for certain enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Compounds with a similar structure have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazine derivatives demonstrated that those with sulfamoyl substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antiviral Studies : In vitro studies on related compounds have shown promising results in inhibiting viral replication through interference with viral polymerases and proteases .
Properties
Molecular Formula |
C16H23N5O4S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[4-[[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N5O4S/c1-12(22)19-13-4-6-15(7-5-13)26(23,24)20-16-17-10-21(11-18-16)9-14-3-2-8-25-14/h4-7,14H,2-3,8-11H2,1H3,(H,19,22)(H2,17,18,20) |
InChI Key |
MBMXSFRAQOVAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3CCCO3 |
Origin of Product |
United States |
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